
N(2),3-Ethanoguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2),3-Ethanoguanine (εG) is a DNA adduct that is formed by the reaction of acetaldehyde with guanine in DNA. It is a mutagenic and carcinogenic compound that has been implicated in the development of various types of cancer, including esophageal, liver, and breast cancer. In recent years, εG has gained significant attention in the scientific community due to its potential role in cancer development and its use as a biomarker for alcohol consumption.
Mecanismo De Acción
The mechanism of action of εG is not fully understood, but it is thought to involve the formation of DNA adducts that can cause DNA damage and promote the development of cancer. εG has been shown to induce mutations in bacterial and mammalian cells, and it has been suggested that it may contribute to the development of cancer by promoting genomic instability.
Biochemical and Physiological Effects
εG has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair, leading to the accumulation of mutations in DNA. εG has also been shown to induce apoptosis and inhibit cell proliferation, which may contribute to its anti-cancer effects. Additionally, εG has been shown to modulate the immune response, which may have important implications for the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
εG has a number of advantages and limitations for laboratory experiments. One advantage is that it can be used as a biomarker for alcohol consumption, which makes it a useful tool for studying the effects of alcohol on the body. Additionally, εG is a potent mutagen that can be used to study the mechanisms of DNA damage and repair. However, one limitation of εG is that it is a complex molecule that is difficult to synthesize, which may limit its use in some laboratory experiments.
Direcciones Futuras
There are a number of future directions for research on εG. One area of research is the development of new methods for synthesizing εG, which may make it more accessible for laboratory experiments. Another area of research is the development of new methods for detecting εG in biological samples, which may have important implications for the diagnosis and treatment of alcohol-related diseases. Additionally, further research is needed to fully understand the mechanisms of action of εG and its role in cancer development.
Métodos De Síntesis
The synthesis of εG is a complex process that involves the reaction of acetaldehyde with guanine in DNA. This reaction results in the formation of a covalent bond between the C2 position of guanine and the C1 position of acetaldehyde, leading to the formation of εG. The synthesis of εG can be achieved through chemical synthesis or by using enzymatic methods.
Aplicaciones Científicas De Investigación
εG has been extensively studied in the context of cancer research. It has been shown to be a potent mutagen that can cause DNA damage and promote the development of cancer. εG has also been used as a biomarker for alcohol consumption, as it is formed as a result of the metabolism of alcohol in the body. This has important implications for the diagnosis and treatment of alcohol-related diseases.
Propiedades
Número CAS |
126854-10-2 |
|---|---|
Nombre del producto |
N(2),3-Ethanoguanine |
Fórmula molecular |
C7H7N5O |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3,6,7,8-tetrahydroimidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C7H7N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h3H,1-2H2,(H,9,10)(H,8,11,13) |
Clave InChI |
SQOABKWCLWEBHA-UHFFFAOYSA-N |
SMILES isomérico |
C1CN2C3=C(C(=O)NC2=N1)NC=N3 |
SMILES |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
SMILES canónico |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
Otros números CAS |
126854-10-2 |
Sinónimos |
N(2),3-ethanoguanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



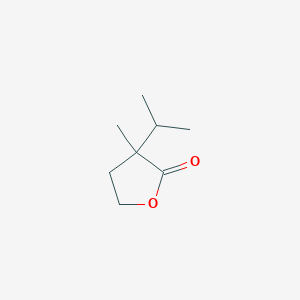

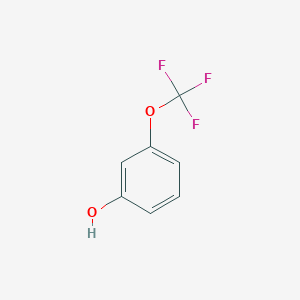
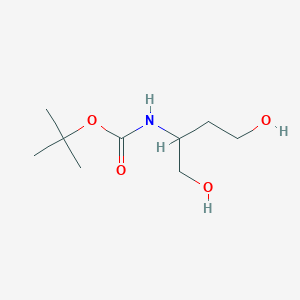

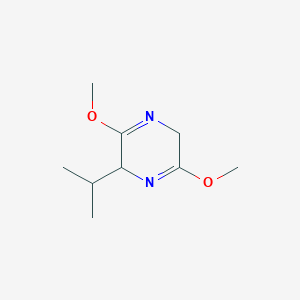
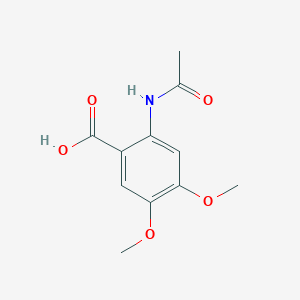
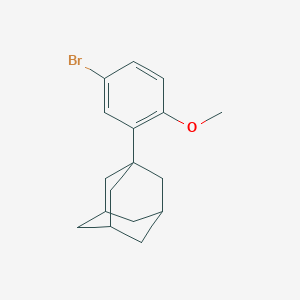

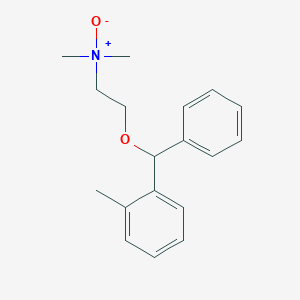
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
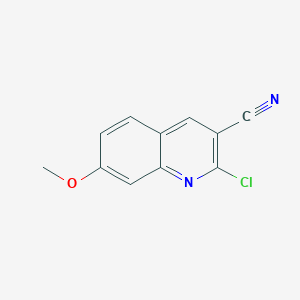
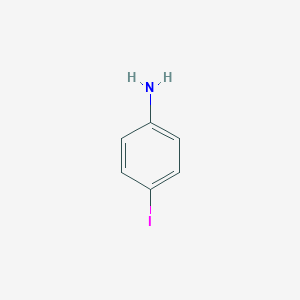
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)